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For researchers, scientists, and drug development professionals navigating the vast landscape
of chemical compound databases, the ZINC database stands as a important resource for
virtual screening and ligand discovery.[1][2] Developed by the Irwin and Shoichet Laboratories
at the University of California, San Francisco, ZINC has evolved significantly since its inception,
with new versions offering exponentially larger and more diverse collections of commercially
available compounds.[3][4] This guide provides a comprehensive comparison of different
versions of the ZINC database, focusing on ZINC-15, ZINC-20, and the latest iteration, ZINC-
22, to aid researchers in selecting the most appropriate version for their specific needs.

Data Presentation: A Quantitative Leap

The most striking difference between the ZINC database versions is the sheer volume of
compounds they contain. This exponential growth is primarily driven by the inclusion of "make-
on-demand" compounds, which are not pre-synthesized but can be produced by vendors upon
request.
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Feature ZINC-15 ZINC-20 ZINC-22
. - > 37 billion (2D)[4][6]

Total Compounds ~1.485 billion[3] ~1.4 billion[1][5] 7]
Purchasable > 120 million "drug- . o

_ ~1.3 billion[5] > 37 billion[4][6][7]
Compounds like"[8][9]
Ready-to-Dock (3D) . > 509 million (lead- .

> 230 million[3] ) > 4.5 billion[6][7]
Compounds like)[1][5]
e Mix of in-stock and Primarily make-on- Overwhelmingly

ocus
make-on-demand demand make-on-demand[6]

Key Architectural and Content Differences

Beyond the numbers, the different ZINC versions have distinct focuses and underlying
organizational principles.

ZINC-15: This version marked a significant expansion in the number of purchasable "drug-like"
compounds and introduced improved tools for ligand annotation and target association.[8][9]
[10] It provided a more user-friendly interface for non-specialists to explore chemical space.[8]
[10]

ZINC-20: With ZINC20, the database made a monumental leap into the realm of ultra-large-
scale libraries, primarily composed of make-on-demand compounds.[1][5] This version
introduced new search methods, such as SmallWorld for similarity searches and Arthor for
pattern and substructure searches, to efficiently navigate the billions of new molecules.[1][5] A
key finding from the analysis of ZINC20 was that over 97% of the core scaffolds in the make-
on-demand libraries were not available in "in-stock" collections, highlighting a vast new area of
chemical space.[1][5]

ZINC-22: The latest version, ZINC-22, continues the trend of exponential growth, now
containing over 37 billion 2D compounds.[4][6][7] It further refines the tools for searching these
massive datasets and focuses on catalogs from major make-on-demand providers like
Enamine, WuXi, and Mcule.[6] ZINC-22 also incorporates the "in-stock" informer set from
ZINC20, which is valuable for initial screening before exploring the larger make-on-demand
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space.[6] A significant improvement in ZINC-22 is the reorganization of the 3D database to
enhance scalability and speed up the lookup of crucial molecular properties for docking.[6][7]

Experimental Protocols: Building the ZINC
Databases

The creation of each ZINC database version involves a sophisticated pipeline of data curation,
processing, and organization. While specific parameters may have evolved, the general
methodology remains consistent.

1. Data Sourcing and Curation: The process begins with aggregating compound catalogs from
numerous commercial vendors.[11] A dedicated team of curators maintains and improves the
database, which involves handling new molecule uploads, repairing incorrect entries, and
marking depleted catalog items.[3]

2. 2D Database Preparation:

» Standardization: Molecules are represented in a standardized format, typically SMILES
(Simplified Molecular Input Line Entry System).

» Property Calculation: A range of molecular properties are calculated, including molecular
weight, logP (a measure of lipophilicity), number of rotatable bonds, and topological polar
surface area. These properties are crucial for filtering and subsetting the database.

o Reactivity Filtering: Molecules are categorized based on their predicted reactivity to allow
users to include or exclude potentially problematic compounds.[12]

3. 3D Structure Generation:

e Protonation States: For a given molecule, multiple biologically relevant protonation states are
generated, typically within a physiological pH range.[11]

» Tautomer Enumeration: Different tautomeric forms of the molecules are also generated.[11]

o Conformation Generation: For each valid protonation state and tautomer, one or more low-
energy 3D conformations are generated. This "ready-to-dock” format is a key feature of
ZINC.[11]
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4. Database Organization and Subsetting: The vast number of compounds are organized into
manageable subsets based on their physicochemical properties (e.g., molecular weight, logP),
as well as predefined categories like "drug-like," "lead-like," and "fragment-like".[1][13][14] This
organization into "tranches" or slices allows for more efficient searching and downloading.[12]

Software Utilized: The ZINC database generation pipeline relies on a variety of open-source
and in-house software tools. Commonly used software includes:

o RDKit and OpenBabel: For cheminformatics tasks such as reading and writing different
chemical file formats, calculating molecular properties, and performing substructure
searches.[7]

o Postgres: Arelational database system used to store and manage the vast amount of
molecular information.[7]

Mandatory Visualization: Virtual Screening
Workflow

A primary application of the ZINC database is in virtual screening to identify potential drug
candidates. The following diagram illustrates a typical workflow.

Preparation

Target Selection |—>| Binding Site Identification |
Screening Analysis Validation

ZINC Database Compound Filtering |—>| Molecular Docking |—>| Hit Identification |—>| Post-processing & Analysis |—> Experimental Validation

Click to download full resolution via product page

A typical virtual screening workflow using the ZINC database.
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This workflow begins with the preparation of the biological target and culminates in the
experimental validation of promising "hit" compounds identified through computational
screening of the ZINC database.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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